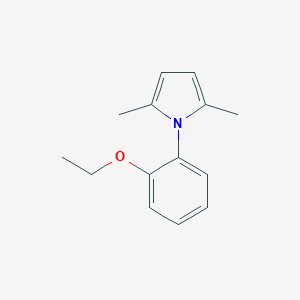
1-(2-Chloropyridine-4-carbonyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a proline derivative that contains a chloropyridine group, which gives it unique properties that make it useful in various fields of study. In
Mechanism Of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the inhibition of specific enzymes that are involved in various biochemical processes. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 1-(2-Chloropyridine-4-carbonyl)-L-proline can increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various biochemical processes, including neurotransmitter metabolism, making 1-(2-Chloropyridine-4-carbonyl)-L-proline a promising therapeutic agent for the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Chloropyridine-4-carbonyl)-L-proline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(2-Chloropyridine-4-carbonyl)-L-proline is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(2-Chloropyridine-4-carbonyl)-L-proline is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-L-proline. One potential direction is the development of 1-(2-Chloropyridine-4-carbonyl)-L-proline derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another direction is the investigation of the potential applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its potential side effects.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-L-proline is a promising compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to inhibit specific enzymes, make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its derivatives in scientific research and clinical settings.
Synthesis Methods
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the reaction of L-proline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(2-Chloropyridine-4-carbonyl)-L-proline as a white crystalline solid. This synthesis method has been optimized to produce high yields of 1-(2-Chloropyridine-4-carbonyl)-L-proline with purity greater than 98%.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-L-proline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline is in the field of medicinal chemistry. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
properties
CAS RN |
123412-45-3 |
|---|---|
Product Name |
1-(2-Chloropyridine-4-carbonyl)-L-proline |
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
KWIHFAPGRNEIHW-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
synonyms |
N-(2-Chloropyridine-4-carbonyl)-L-proline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




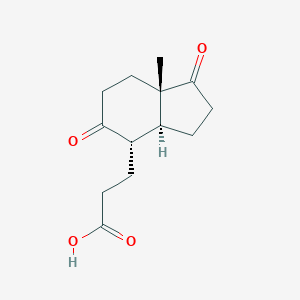
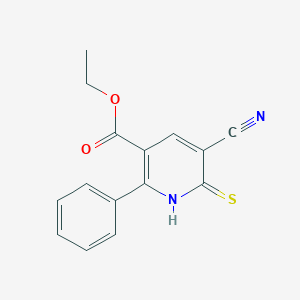
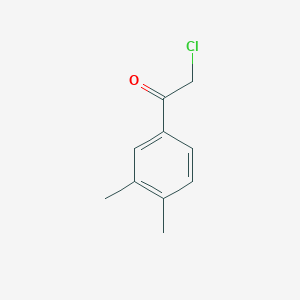

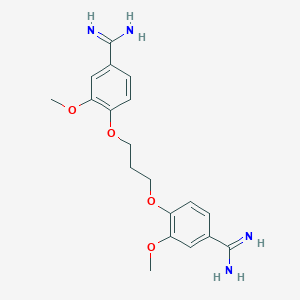
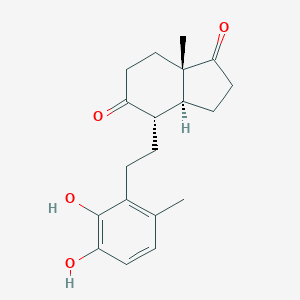
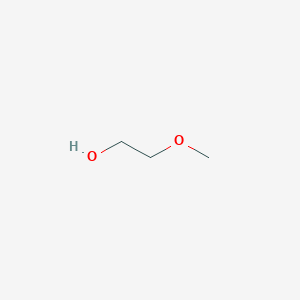
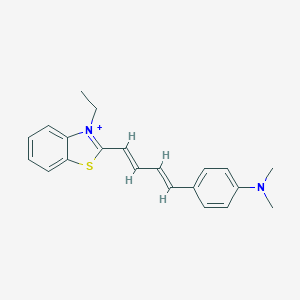
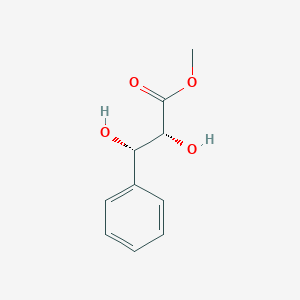
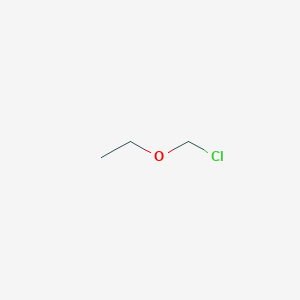
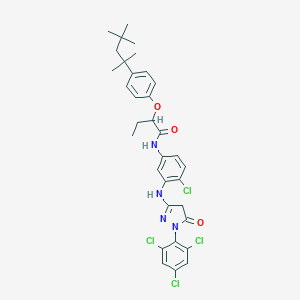
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
